Adenine dihydrochloride
Description
Significance of Diprotonated Purine (B94841) Bases in Fundamental Chemical Biology
Purines, fundamental components of nucleic acids and vital cofactors, exhibit a rich chemical behavior that is central to molecular biology. The protonation state of these bases, such as adenine (B156593), profoundly influences their structure, electronic properties, and intermolecular interactions. Diprotonated purine bases, like adenine dihydrochloride (B599025), represent a state where the heterocyclic ring system has accepted two protons. This diprotonation significantly alters the hydrogen-bonding capabilities of the molecule, transforming hydrogen bond acceptors into donors and modifying the charge distribution across the purine framework. iucr.org
The study of these diprotonated species is crucial for understanding the behavior of nucleic acids in acidic environments, which can occur under certain physiological stress conditions or in specific subcellular compartments. Furthermore, these charged purines serve as valuable models for probing the nature of non-covalent interactions, including the less common but powerful anion-π and cation-π interactions, which are critical in the architecture of complex biological macromolecules and their assemblies. rsc.orgmdpi.com Understanding how protonation impacts base pairing and stacking provides fundamental insights into DNA stability, replication fidelity, and the potential for forming non-canonical structures. iucr.org
Historical and Contemporary Perspectives on Adenine Dihydrochloride Structural Investigations
The structural elucidation of purine derivatives has a rich history, foundational to the discovery of the DNA double helix. Early crystallographic work, such as that by June Broomhead on adenine hydrochloride in the mid-20th century, provided critical data on the dimensions and hydrogen-bonding patterns of purines. colab.ws This work was instrumental for Watson and Crick in modeling the structure of DNA.
Building on this legacy, the crystal structure of this compound (also referred to as adeninediium dichloride) was later determined, offering a view of the adenine dication. An X-ray diffraction study published in 1974 by Hitoshi Iwasaki revealed that the adenine base was protonated at the N(1) and N(7) positions. oup.com Subsequent studies have refined this structure, providing high-resolution data on bond lengths, bond angles, and the precise geometry of the diprotonated purine ring. iucr.orgnih.gov These contemporary investigations confirm the planarity of the adenine dication and detail the extensive network of interactions that stabilize the crystal lattice. iucr.org The availability of high-resolution data has enabled advanced charge-density studies, which explore the subtle electronic redistributions upon protonation and their influence on intermolecular forces. iucr.org
Research Objectives and Key Directions in this compound Studies
Current research on this compound is driven by several key objectives that span chemistry, biophysics, and materials science. A primary goal is to achieve a detailed understanding of the non-covalent interactions that govern molecular recognition and self-assembly. This compound serves as an excellent model system for dissecting the interplay between strong N-H···Cl⁻ hydrogen bonds, π-π stacking of the aromatic purine rings, and anion-π interactions between the chloride ions and the electron-deficient cationic ring system. rsc.orgresearchgate.net
In the field of crystal engineering, researchers utilize this compound and similar protonated nucleobases as building blocks (supramolecular synthons) to construct novel solid-state architectures with specific topologies and potential functions. nih.govtandfonline.com Another significant direction is its use in biophysical studies. The compound provides a simplified model for examining the effects of ionizing radiation on DNA components, as the protonated base can be readily reduced to form radical species. aip.org Furthermore, studying the thermodynamics and structural dynamics of such protonated bases helps model the behavior of nucleic acids under extreme conditions and provides insight into the fundamental forces that stabilize or destabilize DNA and RNA structures. uoguelph.ca
Structure
3D Structure of Parent
Properties
IUPAC Name |
7H-purin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRTYYYVRIKLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Adenine Dihydrochloride
Controlled Synthesis of Adenine (B156593) Dihydrochloride (B599025) and Other Protonated Forms
The synthesis of adenine dihydrochloride, the diprotonated form of adenine, is typically achieved through the reaction of adenine with a stoichiometric excess of hydrochloric acid in an aqueous solution. Adenine, a purine (B94841) nucleobase, can become protonated in acidic conditions, leading to the formation of various protonated species. nih.govacs.org The specific protonation state, including the formation of this compound, is dependent on the pH of the solution. oup.com
The crystal structure of this compound has been reported, providing insight into the protonation sites. researchgate.net In acidic solutions, protonation can occur at different nitrogen atoms within the adenine molecule, including N1, N3, and N7. acs.org The controlled synthesis of specific protonated forms, such as the singly protonated (adeninium) or doubly protonated (adeninediium) species, can be influenced by the choice of acid and the reaction conditions. For instance, adenine hydrochloride and this compound are well-documented crystalline forms. researchgate.nettargetmol.commedchemexpress.com The formation of these salts increases the solubility of adenine and facilitates the growth of crystals. researchgate.net
Regioselective Functionalization and Modification Strategies for Adenine Leading to Diprotonated Species
The functionalization of adenine and its derivatives is a key area of research for creating new molecules with specific properties. Regioselective functionalization, the ability to modify a specific position on the adenine ring, is crucial for synthesizing targeted compounds. scholaris.ca Various strategies have been developed to achieve this, often involving the protection of certain reactive sites to direct the functionalization to the desired position.
Modification of adenine can lead to diprotonated species, particularly when the modifications alter the basicity of the nitrogen atoms in the purine ring. For example, the introduction of electron-donating or electron-withdrawing groups can influence the protonation state of the resulting adenine analogue. acs.org Strategies for the N9-alkylation of adenine, a common modification, often involve the deprotonation of adenine as an initial step, followed by alkylation. researchgate.net These reactions can produce a mixture of regioisomers, and the conditions can be optimized to favor the desired product. researchgate.net The resulting functionalized adenine derivatives can then be protonated to form diprotonated species.
Exploration of Novel Synthetic Pathways for Adenine Analogues with Protonation Potential
The development of novel synthetic pathways for adenine analogues is driven by the need for new compounds with tailored properties, including their ability to be protonated. One approach involves the modification of the purine core through multi-step syntheses. For instance, starting from a common intermediate, a series of quadracyclic adenine analogues have been synthesized using a Suzuki-Miyaura cross-coupling reaction as a key step. chalmers.se These analogues exhibit different protonation behaviors under neutral conditions. chalmers.se
Another strategy focuses on creating acyclic nucleoside analogues. The alkylation of adenine with various reagents can lead to N9-substituted derivatives, which can then be further modified. researchgate.net The synthesis of fluorescent adenine analogues, such as those incorporating a triazole moiety, has also been reported, demonstrating the versatility of synthetic approaches. oup.com These novel analogues often retain the potential for protonation, which can be crucial for their biological activity or for their use as probes in biochemical studies. acs.orgoup.com The synthesis of adenine itself can be achieved through various methods, including those that model prebiotic conditions, highlighting the fundamental importance of this molecule. nih.govacs.org
Methodologies for Co-crystal Formation Involving Protonated Adenine Entities
Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) by forming a crystalline solid with a neutral guest molecule, known as a coformer. globalresearchonline.netnih.gov This method has been applied to adenine and its protonated forms to create novel solid-state materials. The formation of co-crystals relies on non-covalent interactions, such as hydrogen bonding, between the API and the coformer. globalresearchonline.netnih.govnih.gov
Adenine, with its multiple hydrogen bond donors and acceptors, is an excellent candidate for co-crystal formation. researchgate.netresearchgate.net Studies have shown that adenine can form co-crystals with various carboxylic acids. researchgate.net In some cases, proton transfer from the acidic coformer to the basic adenine molecule can occur, resulting in the formation of a salt, which can be considered a type of co-crystal. researchgate.netijper.org The specific outcome, whether a co-crystal or a salt is formed, depends on the difference in pKa values between the API and the coformer. ijper.org
Various techniques can be employed for co-crystal formation, including solvent evaporation, grinding (neat or liquid-assisted), and slurrying. globalresearchonline.netnih.govmdpi.com Spectroscopic methods like FT-IR and Raman spectroscopy are valuable tools for characterizing the formation of co-crystals and studying the intermolecular interactions within the crystal lattice. researchgate.net
Interactive Data Tables
Advanced Structural Elucidation of Adenine Dihydrochloride and Protonated Adenine Species
Single-Crystal X-ray Diffraction Analysis of Adenine (B156593) Dihydrochloride (B599025)
Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the three-dimensional atomic arrangement of crystalline solids. uhu-ciqso.esuni-ulm.demdpi.com This method provides precise data on unit cell dimensions, bond lengths, and bond angles, which are crucial for understanding the structural chemistry of a compound like adenine dihydrochloride. uhu-ciqso.esnih.gov
The crystal structure of this compound (C₅N₅H₅·2HCl) has been elucidated through single-crystal X-ray diffraction analysis. The compound crystallizes in the orthorhombic system. iucr.orgnih.gov Systematic absences observed in the diffraction data are consistent with the space group Pnma, which is a centrosymmetric space group. iucr.org The analysis within the Pnma space group necessitates that the adenine dication and the chloride anions are perfectly coplanar. iucr.org A structural solution was achieved using standard heavy-atom methods and refined through full-matrix least-squares calculations to a high degree of accuracy. iucr.org
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₅N₅H₇²⁺ · 2Cl⁻ | iucr.org |
| Crystal System | Orthorhombic | iucr.orgnih.gov |
| Space Group | Pnma | iucr.orgnih.gov |
| a (Å) | 13.480 (6) | iucr.org |
| b (Å) | 6.553 (2) | iucr.org |
| c (Å) | 9.390 (3) | iucr.org |
| Z (formula units/cell) | 4 | iucr.org |
| Calculated Density (g cm⁻³) | 1.67 | iucr.org |
The crystal packing of this compound is characterized by an extensive and dominant network of hydrogen bonds, specifically involving the protonated nitrogen atoms of the adenine dication and the chloride anions (N-H···Cl⁻). iucr.org These interactions are the primary force governing the supramolecular architecture. The structure does not feature significant N-H···N interactions between purine (B94841) rings, but rather a comprehensive scheme of ion-ion hydrogen bonds. iucr.org
Key hydrogen bonds identified in the structure include:
Strong N-H···Cl⁻ bonds: Three of the acidic protons on the adenine dication form short, strong hydrogen bonds with the chloride anions. iucr.org
Weak or Bifurcated H···Cl⁻ bonds: Other acidic protons participate in weaker, bifurcated hydrogen bonds with the chloride ions. iucr.org
Inter-purine contact: A weak hydrogen bond (H(6)···N(3)) with a distance of 2.34 Å is also present. iucr.org
This robust hydrogen-bonding network organizes the adenine dications and chloride anions into distinct layers or sheets perpendicular to the nih.gov crystallographic axis. iucr.org This layered motif is a common feature in the crystal structures of purine salts. A similar phenomenon is observed in 9-allyladenine hydrochloride, where multiple hydrogen bonds stabilize infinitely stacked, sheet-like supramolecular aggregates. oup.com
| Donor-H···Acceptor | H···A Distance (Å) | Type | Reference |
|---|---|---|---|
| N(1)-H(1)···Cl(1) | 2.13 | Strong | iucr.org |
| N(10)-H(5)···Cl(2) | 2.18 | Strong | iucr.org |
| N(7)-H(7)···Cl(2) | 2.38 | Strong | iucr.org |
| N(3)-H(3)···Cl(1) | 2.59 | Weak/Bifurcated | iucr.org |
| N(3)-H(3)···Cl(2) | 2.70 | Weak/Bifurcated | iucr.org |
| N(10)-H(6)···N(3) | 2.34 | Weak Inter-purine | iucr.org |
The structural features of this compound can be compared with other protonated adenine species to understand the influence of the counter-ion and the degree of protonation on the crystal packing. For instance, adenine hydrochloride hemihydrate, which contains a monoprotonated adenine cation, crystallizes in the monoclinic system with the space group P2/c. iucr.org This contrasts with the orthorhombic system of the diprotonated dihydrochloride salt. iucr.org
Studies on other diprotonated adenine derivatives also reveal structural diversity. The diprotonated hydrochloride salt of N5-(pyrimidin-2-yl)pyrimidine-4,5,6-triamine, a rearranged adenine derivative, crystallizes in the monoclinic P2₁/c space group. csic.es The solid-state structure of this related compound is also stabilized by a combination of hydrogen bonding and, in some cases, anion–π interactions. csic.es These comparisons highlight how the nature of the counter-anion and substitutions on the adenine ring system can significantly alter the resulting crystal symmetry and hydrogen-bonding patterns.
| Compound | Protonation State | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| This compound | Diprotonated | Orthorhombic | Pnma | iucr.orgnih.gov |
| Adenine Hydrochloride Hemihydrate | Monoprotonated | Monoclinic | P2/c | iucr.org |
| N5-(pyrimidin-2-yl)pyrimidine-4,5,6-triamine Dihydrochloride | Diprotonated | Monoclinic | P2₁/c | csic.es |
Polymorphism and Solid-State Chemistry of Adenine and its Protonated Salts
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. researchgate.net Different polymorphs can exhibit varied physical properties. While extensive research has been conducted on the polymorphism of neutral adenine, the study of polymorphism in its protonated salts like this compound is less detailed in available literature.
Synchrotron powder X-ray diffraction (PXRD) is a powerful technique for identifying and characterizing polymorphic forms, especially when single crystals are unavailable. acs.orgsoton.ac.uk Its high resolution allows for the elucidation of crystal structures directly from powder data. soton.ac.uk A comprehensive study on neutral adenine revealed that commercially available adenine is often a mixture of two polymorphs (I and II). researchgate.netacs.org The crystal structure of the newly discovered polymorph II was solved using high-resolution synchrotron PXRD data. acs.orgsoton.ac.uk This demonstrates the utility of the technique for uncovering and characterizing new solid-state forms. Similar methodologies could be applied to screen for and identify potential polymorphs of this compound.
The known polymorphs of neutral adenine provide insight into how hydrogen-bonding patterns can vary between different crystal forms. acs.org Both polymorphs of adenine exhibit layered structures, but they differ in their specific hydrogen-bonding motifs within these layers. researchgate.netacs.org Polymorph I, with two adenine molecules in the asymmetric unit, displays both homosynthons and heterosynthons. acs.org In contrast, Polymorph II, with one molecule in the asymmetric unit, features three ring motifs at the unitary level, generating three homosynthons. acs.org These differences in hydrogen-bond connectivity lead to distinct packing and layered arrangements. soton.ac.uk It is plausible that any potential polymorphs of this compound would similarly exhibit variations in their N-H···Cl⁻ hydrogen-bonding networks, leading to different layered supramolecular structures.
Spectroscopic Characterization Techniques for Protonated Adenine Species
Spectroscopic methods are indispensable for the detailed characterization of protonated adenine species, providing information on their vibrational, electronic, and structural properties.
Vibrational Spectroscopy (FTIR, Raman, Surface-Enhanced Raman Spectroscopy (SERS)) Applied to Adenine-Complexes and Protonated Forms
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for studying the structure of adenine and its protonated forms. These techniques probe the vibrational modes of the molecule, which are sensitive to changes in bonding, conformation, and intermolecular interactions. nih.govru.nlresearchgate.net
FTIR spectroscopy has been used to study isolated protonated adenine, often in combination with computational methods to assign vibrational frequencies. nih.govru.nlacs.org For instance, the IR spectra of protonated adenine can be compared with calculated spectra for different tautomers to identify the most likely protonation sites, with studies suggesting the N1 position is a primary site. nih.govacs.org The vibrational bands associated with N-H stretching and bending are particularly informative in this regard. researchgate.net
Raman spectroscopy provides complementary information. In studies of adenine, characteristic bands are assigned to specific molecular vibrations, such as the intense ring-breathing mode observed around 728 cm⁻¹. mdpi.com The effect of protonation can be clearly observed in the Raman spectra. For example, as the pH changes from alkaline to acidic, shifts in the positions and relative intensities of certain bands, such as those in the 1300-1340 cm⁻¹ region, are indicative of the protonation of the adenine moiety at the N1 site. mdpi.comresearchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) offers significantly enhanced sensitivity, allowing for the study of adenine and its protonated forms at low concentrations, often when adsorbed onto metal nanoparticle surfaces (typically silver or gold). researchgate.netacs.orgutwente.nl SERS spectra are dominated by vibrations of the parts of the molecule closest to the metal surface. The SERS spectrum of adenine is pH-dependent; at acidic pH, the spectra are consistent with adenine protonation. acs.orgutwente.nl The dominant ring breathing mode often shows an upshift in frequency in SERS spectra compared to normal Raman spectra. researchgate.net The pH-dependent changes in SERS spectra can provide insights into the orientation and binding of the protonated adenine molecule on the metal surface. researchgate.netacs.org
| Technique | Sample Type | Key Findings on Protonated Adenine | References |
| FTIR | Gas phase, complexes | Identifies protonation sites (e.g., N1) by comparing experimental and computed spectra. | nih.gov, ru.nl, researchgate.net |
| Raman | Solid state, solution | Shows pH-dependent band shifts indicative of protonation at the N1 site. | researchgate.net, mdpi.com |
| SERS | Adsorbed on Ag/Au nanoparticles | Provides high sensitivity for detecting protonated species and their orientation on surfaces. | acs.org, researchgate.net, utwente.nl |
Isotopic Labeling (e.g., 15N) in Spectroscopic Studies for Vibrational Mode Assignment
Isotopic labeling, particularly with ¹⁵N, is a crucial technique for the definitive assignment of vibrational modes in the spectra of adenine and its protonated species. acs.orgsci-hub.se By substituting the naturally abundant ¹⁴N with the heavier ¹⁵N isotope, specific vibrational modes involving nitrogen atoms will shift to lower frequencies. This isotopic shift provides direct experimental evidence for the involvement of nitrogen in a particular vibration.
This method has been effectively combined with both theoretical calculations and various spectroscopic techniques like IR, Raman, and SERS. acs.orgsci-hub.se For instance, in IR spectroscopy of matrix-isolated adenine, comparing the spectra of unlabeled adenine with its ¹⁵N isotopomers allows for reliable assignment of the IR bands. acs.org
In Raman and SERS studies, ¹⁵N labeling helps to clarify ambiguous assignments. A prominent SERS band around 730 cm⁻¹ in bacteria was confidently assigned to adenine-related compounds by observing its characteristic red-shift upon ¹⁵N labeling. rsc.org DFT calculations combined with SERS experiments on ¹⁵N fully-labeled adenine have been used to investigate its adsorption configuration on silver and gold surfaces. The observed isotopic shifts in the SERS bands helped to confirm that adenine interacts with the metal surface through specific nitrogen atoms (N3 and N9). sci-hub.seresearchgate.net The magnitude of the frequency shift upon isotopic substitution can be compared with theoretical predictions from quantum chemical calculations to validate the vibrational assignments and the structural model of the molecule. sci-hub.sesemanticscholar.org
| Isotope Label | Spectroscopic Method | Purpose | Key Finding | References |
| ¹⁵N | IR Spectroscopy | Vibrational mode assignment | Confirmed assignments for N(9)H tautomer in low-temperature matrices. | acs.org |
| ¹³C and ¹⁵N | Raman Spectroscopy | Identify adenine-specific modes in RNA | Allowed unambiguous identification of adenine ring modes obscured by other bases. | nih.gov |
| ¹⁵N | SERS | Clarify origin of prominent bands | Assigned a key band in bacterial spectra to adenine compounds. | rsc.org |
| ¹⁵N | SERS with DFT | Determine adsorption geometry | Confirmed interaction of adenine with metal surfaces via N3 and N9 sites. | sci-hub.se |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the detailed structure of molecules in solution, including the differentiation of isomers and the identification of protonation sites in adenine derivatives. ¹H, ¹³C, and ¹⁵N NMR are all employed to study protonated adenine species.
Protonation causes significant changes in the chemical shifts of nearby nuclei. By monitoring these changes as a function of pH, the pKa values and the specific sites of protonation can be determined. For adenine and its derivatives, ¹⁵N NMR is particularly powerful because the nitrogen atoms are directly involved in tautomerism and protonation. acs.orgresearchgate.net Studies have consistently shown that the N1 position is the preferred protonation site in adenine. acs.org
NMR is also highly effective for distinguishing between different isomers, such as the N7- and N9-substituted derivatives of purines. semanticscholar.orgnih.govrsc.org For example, ¹H NMR can distinguish N7 and N9 isomers based on the distinct chemical shifts of the C2-H and C8-H protons. up.ac.za ¹⁵N NMR studies reveal significant differences in the chemical shifts of the ring nitrogens between N7 and N9 isomers, providing a clear method for structural assignment. semanticscholar.org Furthermore, NMR can be used to study the equilibrium between different tautomers in solution, with studies on fully ¹⁵N-labeled adenine suggesting the existence of the N3-H tautomer in addition to the more common N9-H and N7-H forms. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Adenine Derivatives
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is sensitive to changes in electronic structure caused by protonation or substitution. scribd.comrsc.org The UV spectrum of adenine is characterized by strong π→π* transitions. researchgate.net
Protonation of adenine leads to noticeable changes in its UV absorption spectrum. scribd.comrsc.org Typically, the protonation of adenine at low pH results in a small red-shift (a shift to longer wavelengths) of the main absorption band compared to the neutral species. scribd.com These spectral shifts, although sometimes small, can be used to study acid-base equilibria.
Combined experimental and theoretical studies have been conducted to understand how protonation alters the electronic spectrum and dynamics of adenine. rsc.orgresearchgate.net By comparing the experimental UV spectra of protonated adenine with theoretically calculated vertical absorption spectra for different tautomers, the most stable protonated species can be identified. rsc.orgresearchgate.net For instance, calculations have shown that protonation at the N1 position of the 9H-adenine tautomer (1H-9H-A⁺) yields the most stable species, and its calculated spectrum matches well with experimental observations. rsc.org The action spectra of protonated adenine and its derivatives, measured in the gas phase, are often very similar to the absorption spectrum of protonated adenine in aqueous solution at low pH, confirming that the lowest-energy electronic transitions are largely independent of the immediate molecular environment. researchgate.net
| Species | Environment | λmax (approx.) | Observation | References |
| Neutral Adenine | pH 7 solution | 260 nm | Main absorption peak for the neutral form. | scribd.com, ias.ac.in |
| Protonated Adenine | pH 2 solution | ~262 nm | Small red-shift upon protonation. | scribd.com |
| Protonated Adenine | Gas Phase | Broad band 230-290 nm | Corresponds to the lowest-energy transitions. | researchgate.net |
Transmission Electron Microscopy (TEM) in Characterization of Adenine-Containing Nanocomposites
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology, size, and distribution of nanomaterials. rsc.org In the context of adenine, TEM is primarily used to characterize nanocomposites where adenine or its derivatives are integrated with other materials, such as nanoparticles or carbon nanotubes. researchgate.netnih.govmdpi.com
TEM has been instrumental in studying the self-assembly of adenine with silver nanoparticles, revealing that the nanoparticles adsorb onto adenine filaments, which then bundle into larger interconnected structures. researchgate.net In another application, TEM was used to characterize a nanocomposite of silver nanoparticles, polydopamine, and graphene (Ag-Pdop@Gr) designed for the electrochemical sensing of adenine. nih.gov The TEM images confirmed the morphology of the composite material. Similarly, TEM has been used to characterize adenine-functionalized single-walled carbon nanotubes (SWCNTs), providing information on the structure of these hybrid materials. mdpi.comdergipark.org.tr The ability to directly visualize the nanostructure of these materials is critical for understanding their properties and performance in various applications, from biosensing to catalysis.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the electronic structure, geometry, and properties of molecules. mdpi.com For a system like this compound, where protonation significantly alters the electronic landscape compared to neutral adenine, DFT provides crucial insights into its behavior at the atomic level. Calculations are typically performed using a functional, such as the popular B3LYP hybrid functional, combined with a suitable basis set like 6-311++G(d,p) to ensure accuracy. sci-hub.sescitepress.org
Geometry Optimization and Validation Against Experimental X-ray Data
A fundamental step in computational analysis is the geometry optimization of the molecule to find its lowest energy structure. For this compound, this involves starting with an initial guess of the structure and using DFT algorithms to iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located. nih.gov
The validity of the chosen computational model (the combination of the DFT functional and basis set) is established by comparing the optimized geometrical parameters (bond lengths and angles) with high-quality experimental data. The crystal structure of this compound has been determined experimentally via X-ray diffraction, providing the necessary benchmark for validation. researchgate.netresearchgate.net A close agreement between the calculated and experimental values confirms that the level of theory is appropriate for accurately describing the molecular system. nsf.gov Discrepancies are often minimal, typically within 0.1–0.3 Å for bond lengths, and can arise from the fact that calculations are often performed on an isolated molecule in the gas phase, whereas X-ray data reflects the molecule's structure within a crystal lattice, influenced by intermolecular interactions. nih.gov
Table 1: Comparison of Selected Experimental and Hypothetical DFT-Calculated Geometrical Parameters for this compound. This table is illustrative, demonstrating how a comparison would be structured to validate a computational model.
| Parameter | Atom Pair/Triplet | Experimental (X-ray) Value (Å or °) | Calculated (DFT/B3LYP) Value (Å or °) | Deviation |
|---|---|---|---|---|
| Bond Length | N1-C2 | 1.36 | 1.37 | +0.01 |
| Bond Length | N7-C8 | 1.37 | 1.38 | +0.01 |
| Bond Length | C4-C5 | 1.38 | 1.39 | +0.01 |
| Bond Angle | N1-C2-N3 | 123.5 | 123.7 | +0.2 |
| Bond Angle | C5-N7-C8 | 105.0 | 104.8 | -0.2 |
Prediction and Analysis of Vibrational Spectra, Including Anharmonicity
DFT calculations are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. osaka-u.ac.jp A harmonic frequency calculation is first performed on the optimized geometry, which yields a set of normal vibrational modes and their corresponding frequencies. These theoretical frequencies are crucial for assigning the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.netsfu.ca
However, the harmonic approximation assumes a perfectly parabolic potential energy surface, which is not physically realistic. For greater accuracy, anharmonic effects must be considered. rsc.org Anharmonic calculations, often performed using Vibrational Second-Order Perturbation Theory (VPT2), provide corrections to the harmonic frequencies, leading to results that are in much closer agreement with experimental data. researchgate.netnih.govnih.gov The study of anharmonicity is critical for understanding phenomena such as overtone and combination bands. allen.in
Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in this compound. This table demonstrates the typical shift observed when moving from a harmonic to an anharmonic computational model.
| Vibrational Mode Description | Harmonic Frequency (cm⁻¹) | Anharmonic (VPT2) Frequency (cm⁻¹) | Experimental IR/Raman (cm⁻¹) |
|---|---|---|---|
| N-H Stretch (Amine Group) | 3550 | 3410 | ~3400 |
| N-H+ Stretch (Ring) | 3300 | 3180 | ~3175 |
| C=N Stretch (Pyrimidine Ring) | 1680 | 1655 | ~1660 |
| Ring Breathing (Imidazole) | 950 | 942 | ~940 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity). frontiersin.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. ajchem-a.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution, showing where electron density is most likely to be donated from or accepted to. researchgate.net
Table 3: Calculated Frontier Molecular Orbital Properties for this compound. Values are illustrative and based on typical results for protonated purine systems.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -8.50 |
| LUMO Energy (ELUMO) | -1.25 |
| HOMO-LUMO Gap (ΔE) | 7.25 |
Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a real space property that maps the charge distribution of a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP surface is color-coded to visualize charge distribution: red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net For this compound, the presence of two additional protons on the purine ring system is expected to create large regions of positive potential, highlighting the molecule's increased susceptibility to attack by nucleophiles.
Complementing the MEP map, atomic charge distribution analysis quantifies the electronic charge on each atom. Methods like Mulliken population analysis or Natural Population Analysis (derived from NBO) assign partial charges to each atom, providing a quantitative picture of charge separation and polarization within the molecule. scitepress.orgnih.gov
Figure 1: Conceptual Molecular Electrostatic Potential (MEP) Map of this compound. This conceptual image illustrates the expected charge distribution. Blue regions represent positive potential, concentrated around the protonated nitrogen atoms and the exocyclic amino group. Red/yellow areas indicate less positive or slightly negative potential.

Conceptual MEP map showing expected regions of high positive potential (blue) due to protonation.
Calculation of Molecular Reactivity Descriptors (e.g., Energy Gap, Hardness, Electronegativity, Electrophilicity)
Using the energies of the frontier orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.netnih.govirjweb.com These descriptors, rooted in conceptual DFT, provide a quantitative framework for the Hard and Soft Acids and Bases (HSAB) principle.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the electronic chemical potential.
A high chemical hardness value indicates high stability and low reactivity. The electrophilicity index measures the energy lowering of a system when it accepts electrons from the environment.
Table 4: Calculated Global Reactivity Descriptors for this compound (in eV). Values are derived from the illustrative HOMO/LUMO energies in Table 3.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 8.50 |
| Electron Affinity (A) | 1.25 |
| Energy Gap (ΔE) | 7.25 |
| Electronegativity (χ) | 4.875 |
| Chemical Hardness (η) | 3.625 |
| Electrophilicity Index (ω) | 3.28 |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool used to analyze the molecular wavefunction in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It provides detailed insights into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. grafiati.comeoquimica.comresearchgate.net
Table 5: Selected Significant Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies E(2) from a Hypothetical NBO Analysis of this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N6) | π* (C5-C6) | 45.5 | Lone Pair Delocalization |
| π (C4-C5) | π* (N7-C8) | 25.1 | π-Conjugation |
| π (C2-N3) | π* (N1-C6) | 22.8 | π-Conjugation |
| LP (N9) | π* (C4-N3) | 38.7 | Lone Pair Delocalization |
High-Level Quantum Chemical Methods for Metal Cation Coordination Site Prediction
High-level quantum chemical methods are crucial for accurately predicting how metal cations interact with protonated adenine. Given that adenine possesses multiple potential coordination sites (endocyclic and exocyclic nitrogen atoms), these calculations can determine the most energetically favorable binding locations and the nature of the metal-ligand bond.
Studies utilizing methods like the Resolution of Identity second-order Møller-Plesset perturbation theory (RI-MP2) with large basis sets (e.g., TZVPP) have explored the interaction of various cations with adenine tautomers. acs.orgresearchgate.net For isolated adenine, interactions with cations like Na⁺, Mg²⁺, and Zn²⁺ can make rare tautomers more stable than the canonical form. acs.org The calculations show that cations preferentially bind in a bidentate fashion, coordinating with both a nitrogen from the six-membered ring and the exocyclic amino group (e.g., N1/N6 or N7/N6) or two endocyclic nitrogens (e.g., N7/N3). acs.orgcuni.cz These bidentate complexes exhibit significantly higher stabilization energies compared to unidentate coordination. acs.org
For instance, calculations on adenine with various metal cations have identified the N7 and N1 positions of the purine ring as primary interaction sites. cuni.cz The binding of first-row transition metal monocations (from Sc⁺ to Cu⁺) to the N7 or N3 positions of adenine has been studied using Density Functional Theory (DFT), revealing that the electrostatic character of these interactions is a key component. researchgate.net More advanced studies have also investigated Regium-π bonds, a type of noncovalent interaction between group 11 metal ions (Cu, Ag, Au) and the π-system of the nucleobase, using RI-MP2 level of theory. nih.gov These high-level calculations provide precise interaction energies and geometric parameters, which are vital for understanding the role of metal ions in the structure and function of nucleic acids.
Table 1: Calculated Interaction Energies for Metal-Adenine Complexes
| Complex/Tautomer | Method | Basis Set | Interaction/Stabilization Energy (kcal/mol) |
|---|---|---|---|
| Adenine...Na⁺ | RI-MP2 | TZVPP | Data Not Specified in Abstract acs.org |
| Adenine...Mg²⁺ | RI-MP2 | TZVPP | Data Not Specified in Abstract acs.org |
| Adenine...Zn²⁺ | RI-MP2 | TZVPP | Data Not Specified in Abstract acs.org |
| Adenine...[Cu(CH₂O)₂]⁺ | RI-MP2 | def2-TZVP | -12.0 nih.gov |
This table presents a selection of calculated interaction energies to illustrate the application of high-level quantum chemical methods. The stability of the complexes varies with the metal cation and its ligands.
Molecular Docking Simulations and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively applied to predict the interaction between a ligand, such as adenine or its protonated forms, and a macromolecular target like DNA or a protein.
Molecular docking simulations are instrumental in exploring how planar molecules, like the purine system of adenine, can intercalate into the DNA double helix. mdpi.comuah.es For a cation like doubly protonated adenine, docking models would predict strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. The simulation process involves placing the ligand at various positions and orientations within a DNA structure, often a B-DNA dodecamer or hexamer, and calculating the binding energy for each pose. mdpi.com
The results of these simulations can distinguish between different binding modes, such as intercalation, minor groove binding, or major groove binding. beilstein-journals.org Intercalation involves the insertion of the planar purine ring between adjacent base pairs, causing a structural perturbation of the DNA, which the model can quantify. mdpi.com The binding energy, often calculated as a Gibbs free energy of binding (ΔG), indicates the stability of the complex. For example, docking studies of various compounds have reported binding energies with DNA in the range of -25.0 to -31.8 kJ/mol, with intercalation often stabilized by π-π stacking interactions between the ligand and the DNA bases. mdpi.comscispace.com Although specific docking studies for this compound are not prevalent, the methodology is well-established for predicting its likely behavior as a positively charged planar molecule interacting with DNA.
Molecular docking is also used to characterize the binding of adenine-containing molecules to specific protein targets.
human S-adenosylmethionine decarboxylase (hAdoMetDC): This enzyme is a target in cancer therapy. Molecular modeling of inhibitors in its active site reveals key interactions involving the adenine moiety. For instance, modeling has shown how the adenine ring of S-adenosylmethionine (AdoMet) and its analogs fits into a specific pocket of the enzyme. cornell.edu In some inhibitor complexes, a key interaction is the stacking of a functional group, such as a sulfonium (B1226848) group, over the adenine base, highlighting the importance of noncovalent interactions in ligand binding. acs.org
human synovial fluid secretory phospholipase A2 (sPLA2): This enzyme is implicated in inflammatory diseases like rheumatoid arthritis. A computational study involving a complex of adenine and an arthritis drug used molecular docking to identify the best binding sites on human synovial fluid sPLA2. researchgate.nettandfonline.com Such studies calculate the binding energy and identify the specific amino acid residues involved in the interaction, providing a rational basis for drug design. The binding energy for the adenine-drug complex was found to be more favorable than for the individual components, suggesting a synergistic interaction.
Table 2: Example Molecular Docking Binding Energies
| Ligand | Protein Target | Binding Energy (kcal/mol) |
|---|---|---|
| Adenine-Hydroxychloroquine Complex | human synovial fluid sPLA2 | -6.91 researchgate.net |
| Adenine | human synovial fluid sPLA2 | -5.23 researchgate.net |
| Hydroxychloroquine | human synovial fluid sPLA2 | -6.22 researchgate.net |
| Iron(III) Complex | BSA | -6.89 mdpi.com |
This table provides examples of binding energies obtained from molecular docking studies, demonstrating how the technique is used to quantify the affinity of ligands for protein targets.
Atoms-in-Molecules (AIM) Theory for Topological Parameters of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing the electron density distribution in a molecular system. uomustansiriyah.edu.iq By analyzing the topology of the electron density (ρ(r)), AIM can identify critical points (bond critical points, ring critical points, etc.) that define the boundaries of atoms and characterize the nature of chemical bonds and intermolecular interactions.
For this compound systems, AIM analysis is used to quantify the strength and nature of hydrogen bonds, anion-π interactions, and coordination bonds. researchgate.netcsic.esresearchgate.net Key topological parameters calculated at a bond critical point include the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)).
A high value of ρ(r) indicates a strong interaction.
The sign of ∇²ρ(r) distinguishes between shared interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces, ∇²ρ(r) > 0).
The sign of the energy density H(r) can further characterize the interaction, with H(r) < 0 indicating a degree of covalent character.
In studies of adenine complexes, AIM has been employed to investigate the topological parameters of the hydrogen bonds formed between adenine and other molecules, confirming the presence and nature of these crucial interactions. researchgate.nettandfonline.com For bisadenine derivatives, AIM analysis of the topological charge density has been used to characterize anion-π interactions, which are important for supramolecular assembly. researchgate.net
Theoretical Investigations of Supramolecular Assembly Energetics
Adenine and its protonated forms are excellent building blocks for supramolecular assemblies due to their capacity for multiple, specific hydrogen-bonding interactions and π-π stacking. researchgate.net Theoretical methods are essential for understanding the energetics that drive the formation of these ordered structures, such as tapes, ribbons, and sheets.
Computational studies employ DFT and other high-level methods to calculate the interaction energies of different dimer and polymer configurations. For instance, functionals like wB97XD, which are specifically designed to account for dispersion forces, have been used to accurately model the stacking interactions in adenine dimers. researchgate.net These calculations reveal that stacking interactions, alongside hydrogen bonding, play a crucial role in the thermodynamic stability of adenine polymorphs and their layered crystal structures. researchgate.net
Computational Modeling of Reaction Mechanisms and Interaction Dynamics
Computational modeling provides a dynamic, time-resolved perspective on chemical processes, allowing for the simulation of reaction mechanisms and interaction dynamics that occur on femtosecond to picosecond timescales.
Ab initio molecular dynamics (AIMD) is a powerful technique where forces on the atoms are calculated "on the fly" from electronic structure theory at each step of a simulation. nih.govarxiv.org This method allows for the simulation of chemical reactions without pre-defined reaction coordinates. AIMD has been used to simulate the electrolysis of adenine in an aqueous environment, revealing complex reaction mechanisms. mdpi.com For instance, simulations showed that under cathodic conditions, a less stable isomer of adenine can be formed, driven by the formation of molecular hydrogen. mdpi.com
In the context of this compound, computational modeling has been used to understand the effects of ionizing radiation. A theoretical study investigated the radical anions formed in irradiated single crystals of this compound. acs.org By calculating the spin density distribution, the model identified the C8 position as having a high spin density, which was in agreement with experimental data. This type of modeling is critical for developing a mechanistic understanding of radiation damage in DNA, as it pinpoints the initial sites of radical formation on the nucleobases. acs.orgulisboa.pt These simulations provide foundational data for multiscale models of radiation damage in biological systems. numberanalytics.comnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Adenine |
| S-adenosylmethionine (AdoMet) |
| Hydroxychloroquine |
| Sodium (Na⁺) |
| Magnesium (Mg²⁺) |
| Zinc (Zn²⁺) |
| Copper (Cu⁺, Cu(II)) |
| Silver (Ag, Ag(I)) |
| Gold (Au, Au(I), Au(III)) |
| Scandium (Sc⁺) |
| Chloride (Cl⁻) |
| Nitrosonium (NO⁺) |
Compound Data
Table 1: Crystallographic Data for Adenine (B156593) Dihydrochloride (B599025) The following table presents crystallographic data from a redetermination of the adenine dihydrochloride structure. nih.gov
| Property | Value |
| Chemical Formula | C₅H₇Cl₂N₅ |
| Synonym | Adeninediium dichloride |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.4405 |
| b (Å) | 6.4774 |
| c (Å) | 9.3684 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.67 |
Coordination Chemistry of Adenine Dihydrochloride and Protonated Adenine
Characterization of Metal Ion Binding Modes to Protonated Adenine (B156593)
Protonated adenine (adeninium) is a versatile ligand capable of coordinating to metal centers through various binding modes, dictated by its multiple nitrogen donor sites: the two pyrimidine (B1678525) nitrogens (N1, N3), the two imidazole (B134444) nitrogens (N7, N9), and the exocyclic amino group (-NH2). nih.govresearchgate.net The specific coordination is heavily influenced by the protonation state of the adenine molecule, which can exist as a neutral, cationic (adeninium), or anionic (adeninate) species. nih.govbanglajol.info
Systematic investigations into adenine-based MOFs have revealed that adenine can coordinate to metal centers in several distinct modes, including bidentate and tridentate fashions. nih.govacs.org
Bidentate Coordination: This mode involves the adenine ligand binding to a metal center through two of its nitrogen atoms. Common bidentate modes observed include coordination through N7 and N9, or through N3 and N9. nih.govacs.orgresearchgate.net
Tridentate Coordination: In this mode, adenine binds to a metal center using three nitrogen atoms. A frequently observed tridentate mode involves the N3, N7, and N9 atoms. nih.govacs.org
The determination of these binding modes and the specific protonation state of the adenine ligand within a complex structure is a critical aspect of characterization. While charge balancing can sometimes suggest the protonation state, a definitive assignment often requires advanced analytical techniques. nih.govacs.org X-ray Photoelectron Spectroscopy (XPS) has proven to be a reliable method for assigning the protonation states of heterocyclic compounds like adenine within MOFs. nih.govacs.org This spectroscopic technique can reveal whether the adenine ligand is acting as a neutral, protonated species or as a deprotonated, anionic ligand. nih.gov
Furthermore, detailed analysis of single-crystal X-ray diffraction data provides crucial geometric information. The C–N–C bond angles within the purine (B94841) ring system are sensitive to the location of protonation, and comparing these experimental angles to established literature values can help identify the protonated nitrogen atoms. nih.govacs.org This geometric analysis, often supported by Density Functional Theory (DFT) calculations, allows for a comprehensive understanding of how metal ions bind to the protonated adenine framework. nih.govacs.org
| Coordination Mode | Involved Nitrogen Atoms | Example Metal Ions |
|---|---|---|
| Bidentate | N3, N9 | Ni(II), Co(II) |
| Bidentate | N7, N9 | Ni(II), Cu(II), Zn(II) |
| Tridentate | N3, N7, N9 | Ni(II), Cu(II), Zn(II) |
Synthesis and Structural Characterization of Metal Complexes with Protonated Adenine Derivatives (e.g., Ir(III), Ag(I), Co(II) Complexes)
The synthesis of metal complexes with protonated adenine derivatives often involves the reaction of a suitable metal salt with the adenine ligand under controlled conditions. The resulting structures are diverse, ranging from discrete molecules to extended coordination polymers, and their characterization provides insight into the coordination preferences of both the metal ion and the ligand.
Iridium(III) Complexes: The synthesis of Iridium(III) complexes typically involves a two-step process. First, a dichloro-bridged iridium(III) dimer is formed by reacting iridium(III) chloride hydrate (B1144303) with a main bidentate ligand. nih.gov This dimer then reacts with an ancillary ligand, such as a protonated adenine derivative, to yield the final monomeric complex. mdpi.com These complexes are often characterized by techniques including NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography to elucidate their molecular structure. nih.gov The resulting Ir(III) complexes can exhibit interesting photophysical properties, making them relevant for applications in areas like electrochemiluminescence. nih.gov
Silver(I) Complexes: Silver(I) ions readily coordinate with adenine to form a variety of structures. acs.org The synthesis can be achieved by reacting an Ag(I) salt, such as silver tetrafluoroborate, with adenine or its derivatives. rsc.org The resulting complexes can range from simple monomeric species, where Ag(I) is coordinated to two adenine ligands, to complex 2D coordination polymers. rsc.org In these extended structures, the Ag(I) centers can be connected by the adenine ligands, and other species like water molecules can also participate in the coordination sphere. rsc.org The structural diversity is often explored using single-crystal X-ray diffraction. rsc.org
Cobalt(II) Complexes: Cobalt(II) complexes with adenine have been synthesized, leading to the formation of three-dimensional coordination polymers. acs.orgacs.org These syntheses often involve reacting a Co(II) salt with adenine and other organic linkers, such as aromatic tetracarboxylates, under solvothermal conditions. acs.org The adenine ligand has been shown to exhibit different bidentate binding modes in these Co(II) frameworks, for instance, coordinating through the N3 and N9 sites or the less common N3 and N7 sites. acs.orgacs.org The resulting coordination polymers can display interesting properties, such as reversible hydrochromism, where the material changes color upon hydration and dehydration. acs.org
| Metal Ion | Complex Type | Adenine Binding Mode | Key Structural Feature |
|---|---|---|---|
| Ir(III) | Monomeric Complex | Ancillary Ligand | Octahedral coordination geometry |
| Ag(I) | Monomeric or Polymeric | Bridging or Terminal Ligand | Formation of 1D chains or 2D sheets |
| Co(II) | 3D Coordination Polymer | Bidentate (N3, N9 or N3, N7) | Infinite Co(II)-adenine chains linked by carboxylates |
Design and Development of Metal-Nucleobase Frameworks and Coordination Polymers
The unique ability of adenine to act as both a versatile coordination ligand and a hydrogen-bonding unit has made it a valuable building block for the design of metal-nucleobase frameworks and coordination polymers (CPs). acs.orgrsc.org These materials are constructed from metal ions or clusters linked together by organic ligands, in this case, adenine, to form one-, two-, or three-dimensional structures. acs.org
The design strategy often involves combining adenine with metal ions known for their varied coordination geometries, such as Co(II), Ni(II), Cu(II), and Zn(II), and frequently incorporates auxiliary ligands like polycarboxylates to increase structural complexity and stability. nih.govacs.orgacs.orgacs.org The choice of metal and auxiliary ligand, along with reaction conditions, can direct the self-assembly process towards specific network topologies. acs.org
For example, two distinct three-dimensional CPs have been synthesized using Co(II), adenine, and an aromatic tetracarboxylate linker. acs.orgacs.org In one structure, adenine acts as a bidentate ligand coordinating through N3 and N9, resulting in a compact framework. acs.org In the other, it adopts a rarer N3 and N7 bidentate mode, leading to a more open and flexible framework that exhibits responsiveness to water. acs.org Similarly, studies with Ni(II), Cu(II), and Zn(II) have produced a series of metal-organic frameworks (MOFs) where adenine displays bidentate (N7, N9 or N3, N9) and tridentate (N3, N7, N9) coordination modes, highlighting its rich coordination versatility. nih.govacs.orgescholarship.org
The inherent hydrogen-bonding capabilities of adenine, particularly the interactions involving the exocyclic amino group, further stabilize these frameworks through non-covalent interactions. researchgate.netrsc.org These interactions, including Watson-Crick and Hoogsteen face contacts, contribute to the formation of robust and ordered supramolecular architectures. researchgate.net The successful design of these materials showcases how the predictable coordination chemistry and hydrogen-bonding propensity of adenine can be harnessed to create advanced materials with potentially tailored properties. rsc.org
Exploration of Coordination Architectures Mimicking Nucleic Acid Structures
A fascinating frontier in the coordination chemistry of adenine is the development of frameworks that mimic the structure and function of nucleic acids. acs.orgnih.gov The fundamental molecular recognition motifs in DNA, such as the Watson-Crick base pairing, rely on specific hydrogen-bonding schemes. acs.org Researchers are leveraging the coordination versatility of adenine to construct metal-organic frameworks (MOFs) that replicate these intricate biological architectures. nih.govacs.org
A key challenge and a primary goal in this area is the design of "DNA-mimicking BioMOFs" where the Watson-Crick face of the adenine ligand remains accessible for further hydrogen bonding. acs.orgnih.gov In many traditional adenine-based MOFs, the nitrogen atoms involved in Watson-Crick pairing (N1 and the N6-amino group) are often blocked by coordination to the metal centers. acs.org
Recent breakthroughs have demonstrated the synthesis of biocompatible frameworks, constructed from zinc ions, adenine, and amino acids, where the adenine units are specifically oriented to expose their Watson-Crick face. nih.gov These frameworks, such as KAUST bioMOF-1 (KBM-1) and KAUST bioMOF-2 (KBM-2), possess well-defined porous channels lined with these accessible adenine faces. nih.gov This strategic design allows the MOFs to readily engage in complementary nucleobase pairing, for example, by loading single-stranded DNA (ssDNA) rich in thymine (B56734). nih.gov The loading efficiency was shown to be significantly reduced when the MOFs were pre-treated with free thymine, a competitive guest for base pairing, confirming that the uptake mechanism is driven by the intended hydrogen bonding interactions. nih.gov This innovative approach paves the way for a new generation of DNA-inspired materials with potential applications in biotechnology and medicine. acs.org
Biochemical Roles and Mechanistic Investigations Involving Protonated Adenine Species
Fundamental Role in Nucleic Acid Biosynthesis and Molecular Assembly
Adenine (B156593) is one of the four primary nucleobases that constitute the building blocks of nucleic acids, DNA and RNA. wikipedia.org As a purine (B94841) derivative, it plays an indispensable role in the storage and transmission of genetic information. targetmol.com Adenine hydrochloride, a salt form of adenine, serves as a readily available source of this essential purine for in vitro studies and biotechnological applications. selleckchem.com
The precise function of adenine in the central dogma of molecular biology is dictated by its unique ability to form specific hydrogen bonds.
DNA Replication: During DNA replication, adenine on the template strand specifically pairs with thymine (B56734) (T) on the newly synthesizing strand via two hydrogen bonds. wikipedia.org This complementary base pairing is the cornerstone of the semi-conservative replication process, ensuring the faithful duplication of the genetic code. ucsb.edu The enzyme DNA polymerase catalyzes the addition of deoxyadenosine (B7792050) triphosphate (dATP) into the growing DNA chain, releasing pyrophosphate. libretexts.org
RNA Transcription: In transcription, the genetic information from a DNA segment is copied into a messenger RNA (mRNA) molecule. khanacademy.org In this process, adenine on the DNA template strand pairs with uracil (B121893) (U) in the nascent RNA strand. wikipedia.orglibretexts.org RNA polymerase is the enzyme responsible for reading the DNA template and catalyzing the formation of the mRNA transcript. libretexts.org
Protein Synthesis (Translation): The sequence of nucleotides in mRNA, including adenine, is read in three-base codons during translation. This genetic code specifies the sequence of amino acids to be assembled into a protein. Transfer RNA (tRNA) molecules, which also contain adenine in their structure, have anticodons that recognize the mRNA codons and deliver the corresponding amino acids to the ribosome for polypeptide chain synthesis. ucsb.edu
Table 1: Role of Adenine in Nucleic Acid Processes
| Process | Role of Adenine | Interacting Base | Key Enzyme(s) |
| DNA Replication | Forms a base pair in the DNA double helix, serving as a template and a building block (as dATP). | Thymine (T) | DNA Polymerase |
| RNA Transcription | Serves as a template on the DNA strand and a building block (as ATP) for the new RNA strand. | Uracil (U) | RNA Polymerase |
| Protein Synthesis | Acts as a component of mRNA codons and tRNA anticodons, specifying amino acid sequence. | Uracil (U) | Ribosome |
The foundational role of adenine in genetics has made it a key target and tool in modern biotechnology.
Genetic Engineering: Advanced gene-editing technologies, such as adenine base editors (ABEs), represent a significant leap in precision medicine. mdpi.com ABEs are engineered enzymes that can directly convert an A-T base pair into a G-C base pair in the genome without causing a double-strand break in the DNA. genetics.ac.cn This technology holds promise for correcting pathogenic point mutations in various genetic disorders. mdpi.com
Synthetic Biology: Synthetic biology involves the design and construction of new biological parts, devices, and systems. nih.gov Artificial gene synthesis is a core technology in this field, where long stretches of DNA are constructed de novo from individual nucleotides, including adenine. wikipedia.org This allows researchers to create custom genes, genetic circuits, and even entire synthetic genomes to program novel functions in cells. genetics.ac.cnnih.gov
Participation in Core Cellular Metabolic Pathways and Energy Transfer
Beyond its role in genetics, adenine is a central component of molecules vital for cellular energy transfer and metabolism. It forms the core of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and several essential coenzymes. wikipedia.orgacademie-sciences.fr
Adenine is integral to the structure of key molecules involved in cellular respiration and energy metabolism.
Adenosine Triphosphate (ATP): ATP consists of an adenine base, a ribose sugar, and three phosphate (B84403) groups. wikipedia.orgbyui.edu The high-energy bonds between the phosphate groups store chemical energy that, when released through hydrolysis to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), powers a vast array of cellular processes, including muscle contraction and active transport. wikipedia.orgdrugbank.com
Nicotinamide Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD): These molecules are critical coenzymes that function as electron carriers in redox reactions central to metabolism. tutorchase.comnih.gov Both NAD and FAD contain an adenine nucleotide moiety. byui.edu During the breakdown of glucose and fatty acids, they accept high-energy electrons (becoming reduced to NADH and FADH₂) and transport them to the electron transport chain, where their energy is used to generate large amounts of ATP through oxidative phosphorylation. tutorchase.comwikipedia.org A proper balance of the NAD+/NADH ratio is critical for normal cellular function. nih.gov
The adenine scaffold is present in numerous cofactors that are essential for the catalytic activity of various enzymes. academie-sciences.fr
S-Adenosyl-L-Methionine (SAM): SAM is a universal methyl group donor in countless biological methylation reactions. nih.govnih.gov It is synthesized from methionine and ATP. mdpi.com SAM-dependent methyltransferases are enzymes that utilize SAM to methylate substrates such as DNA, RNA, proteins, and lipids, playing a crucial role in epigenetic regulation and biosynthesis. nih.govproteopedia.org The adenine portion of SAM is crucial for its binding to the conserved SAM-binding domain within these enzymes. mdpi.comebi.ac.uk
NAD Kinases: These enzymes catalyze the phosphorylation of NAD+ to form NADP+, another essential coenzyme primarily involved in anabolic (biosynthetic) pathways and antioxidant defense. The adenine component is recognized by the kinase for proper substrate binding and catalysis. academie-sciences.fr
Adenine is a key component of the second messenger molecule cyclic adenosine monophosphate (cAMP), which plays a pivotal role in intracellular signal transduction. wikipedia.org
cAMP Formation and Function: In response to extracellular signals like hormones, the enzyme adenylyl cyclase, located in the cell membrane, catalyzes the conversion of ATP into cAMP. study.comcusabio.com This rise in intracellular cAMP concentration triggers a signaling cascade. nih.gov
Downstream Effects: cAMP exerts its effects primarily by activating Protein Kinase A (PKA). cusabio.comnih.gov Activated PKA then phosphorylates various target proteins, including enzymes and transcription factors, thereby regulating a wide range of cellular functions such as metabolism, gene expression, cell growth, and ion transport. nih.govnih.gov The cAMP signaling pathway is a fundamental mechanism by which cells respond to their external environment. cusabio.com
Table 2: Adenine's Role in Metabolism and Signaling
| Molecule | Class | Core Function | Key Associated Process(es) |
| ATP | Energy Currency / Nucleotide | Transfers chemical energy to power cellular processes. | Cellular Respiration, Muscle Contraction, Active Transport |
| NAD+/NADH | Coenzyme | Carries electrons from metabolic breakdown to the electron transport chain. | Glycolysis, Citric Acid Cycle, Oxidative Phosphorylation |
| FAD/FADH₂ | Coenzyme | Carries electrons from metabolic breakdown to the electron transport chain. | Citric Acid Cycle, Oxidative Phosphorylation |
| SAM | Cofactor / Methyl Donor | Provides methyl groups for methylation reactions. | Epigenetics, Biosynthesis |
| cAMP | Second Messenger | Relays extracellular signals to intracellular targets, activating PKA. | Signal Transduction, Metabolic Regulation |
Mechanistic Studies of Enzyme-Adenine Interactions
The adenine moiety, a fundamental component of coenzymes, signaling molecules, and nucleic acids, plays a crucial role in a vast array of enzymatic reactions. Its protonation state and specific chemical features are often exploited by enzymes to achieve catalysis and regulation. Mechanistic studies involving adenine and its protonated species have provided profound insights into enzyme function, inhibitor design, and the catalytic power of ribonucleic acid enzymes (ribozymes).
Inhibitor Binding Mechanisms to Enzymes (e.g., S-Adenosylmethionine Decarboxylase)
S-adenosylmethionine decarboxylase (AdoMetDC) is a vital enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.govwikipedia.org Consequently, it is a significant target for the development of therapeutic agents against cancer and parasitic diseases. nih.govpatsnap.com The enzyme utilizes a pyruvoyl group as a cofactor for the decarboxylation of S-adenosylmethionine (AdoMet). wikipedia.orgacs.org
Structural and biochemical investigations into how inhibitors bind to AdoMetDC have revealed a unique binding mechanism centered on the conformation of the adenine base. Crystal structures of human AdoMetDC complexed with various inhibitors show that the adenine portion of the ligands consistently adopts an unusual syn conformation within the active site. acs.orgnih.govacs.org This is in contrast to the preferred anti conformation that AdoMet typically assumes in solution. acs.org The enzyme's active site, featuring conserved residues like Phe7, Phe223, and Glu247, specifically stabilizes this syn orientation. acs.org
This preference for the syn conformation has been strategically exploited in inhibitor design. nih.gov Researchers have synthesized AdoMet substrate analogs with substituents at the C8 position of the adenine ring to determine if compounds that inherently favor the syn conformation would be more potent inhibitors. nih.gov
| C8-Substituent | Effect on Inhibitory Potency | Rationale |
| Hydrogen (Unsubstituted) | Baseline Potency | Adopts anti conformation in solution, requires conformational change upon binding. |
| Methyl | 5- to 18-fold more potent | The methyl group sterically favors the syn conformation, reducing the energetic cost of binding. nih.govnih.gov |
| Other Substituents | Generally no benefit over unsubstituted | Other groups may introduce unfavorable steric or electronic interactions in the active site. nih.gov |
This interactive table summarizes the impact of C8-adenine substitution on the inhibitory potency of S-Adenosylmethionine Decarboxylase analogs.
These findings demonstrate that a key aspect of the inhibitor binding mechanism to AdoMetDC is the stabilization of the adenine moiety in a high-energy syn conformation, a principle that has guided the development of more effective enzyme inhibitors. nih.govnih.gov
Insights into Oxidative Phosphorylation Mechanisms through Modified Adenine Nucleotides
Oxidative phosphorylation is the metabolic pathway where cells use a series of protein complexes and an electron transport chain to generate the majority of their adenosine triphosphate (ATP). nih.govwikipedia.org The central enzyme in this process is ATP synthase, which catalyzes the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate, driven by a proton gradient across the inner mitochondrial membrane. wikipedia.orgwikipedia.org
To probe the intricate mechanism of this process, researchers have utilized modified adenine nucleotides. nih.gov Specifically, 3'-O-substituted adenine nucleotide analogs, such as 3'-O-naphthoyl-ADP, have been employed as potent inhibitors to study the structure and function of the catalytic sites involved. nih.gov These modified nucleotides are valuable tools because they can bind to the enzyme but cannot be processed in the same way as the natural substrates.
Studies using these fluorescently labeled analogs have successfully differentiated between two distinct types of nucleotide-binding sites on the inner mitochondrial membrane:
High-Fluorescence Sites: Located on the adenine nucleotide carrier, responsible for transporting ADP into and ATP out of the mitochondrial matrix. nih.govuomustansiriyah.edu.iq
Low- or No-Fluorescence Sites: Located on the F1 portion of ATP synthase, representing the catalytic site for ATP synthesis. nih.gov
Catalytic Contribution of the Adenine Moiety in Ribozymes and Ribosomal Peptidyltransferase Centers
While proteins were once thought to be the sole biological catalysts, the discovery of ribozymes—RNA molecules with enzymatic activity—revolutionized biochemistry. uni-heidelberg.de In many of these ribozymes, and in the ribosomal RNA (rRNA) that forms the catalytic core of the ribosome, the adenine nucleobase itself plays a direct role in catalysis, often involving its protonated state.
The hairpin ribozyme is a small catalytic RNA that accelerates the cleavage and ligation of a phosphodiester bond. nih.gov Mechanistic studies suggest that specific nucleobases, rather than metal ions, are direct participants in the chemical reaction. nih.gov A critical residue, adenosine 38 (A38), has been implicated as a key player. nih.gov Research indicates that the catalytic activity of the hairpin ribozyme increases with pH, suggesting that the deprotonation of a functional group with a pKa near neutrality is important for the reaction. nih.gov Experiments using adenosine analogs with altered pKa values at the A38 position showed that this pH-dependent activity profile was shifted, providing strong evidence that the protonation state of A38 is crucial. nih.gov The N1 position of adenine at this site is believed to participate in general acid-base catalysis, providing electrostatic stabilization to the reaction's transition state. nih.govresearchgate.net
The ribosomal peptidyltransferase center (PTC) is the site within the large ribosomal subunit where peptide bonds are formed. ufsc.br This catalytic center is composed entirely of rRNA, making the ribosome the largest known ribozyme. ufsc.brnih.gov The universally conserved nucleotide adenosine 2451 (A2451) is located at the heart of the PTC, in close proximity to the site of catalysis. ufsc.br This has led to the hypothesis that A2451 acts as a general acid-base catalyst in peptide bond formation. nih.govcambridge.org For this to occur, the pKa of A2451 would need to be shifted to a near-neutral value from its normal value of ~3.5. nih.govcambridge.org However, the role of A2451 remains a subject of investigation. While some studies have suggested a pH-dependent reactivity consistent with a perturbed pKa, other research has not observed this dependence in the ribosomes of certain organisms. nih.govcambridge.org Furthermore, mutations of A2451 are not always lethal, questioning its absolute necessity for catalysis and suggesting that the ribosome may function primarily by precisely positioning the substrates for reaction. nih.govasm.org
Electrochemical Behavior of Adenine Oxidation Products (e.g., 2,8-Dihydroxyadenine)
The electrochemical behavior of 2,8-DHA has been investigated in detail using techniques like cyclic voltammetry at a glassy carbon electrode. nih.gov These studies reveal that the oxidation of 2,8-DHA is a quasi-reversible and pH-dependent process. nih.gov The main oxidation product of 2,8-DHA strongly adsorbs onto the electrode surface. nih.gov The reduction of 2,8-DHA is a reversible process but is interfered with by the presence of molecular oxygen. nih.gov
| Parameter | Observation | Significance |
| Process Type | Quasi-reversible oxidation | Indicates that the electron transfer is relatively fast but followed by chemical reactions or product adsorption. nih.gov |
| pH Dependence | The process is dependent on the pH of the electrolyte. | Suggests the involvement of proton transfer in the oxidation-reduction mechanism. nih.govrsc.org |
| Product Adsorption | The primary oxidation product strongly adsorbs to the electrode surface. | This can passivate the electrode, affecting subsequent measurements. nih.gov |
| Reduction Process | Reversible in the absence of O2. | Molecular oxygen interferes with the reductive electron transfer. nih.gov |
This interactive table summarizes the key electrochemical characteristics of 2,8-dihydroxyadenine.
Understanding the electrochemical properties of adenine and its oxidation products like 2,8-DHA is crucial for developing electrochemical sensors for DNA analysis and for studying oxidative damage to nucleic acids. acs.orgrsc.org
Investigation of Interaction Mechanisms with Reactive Chemical Species (e.g., Radiation-Induced Electron Transfer)
Adenine, as a core component of DNA and RNA, is a primary target for damage by reactive chemical species, including those generated by ionizing radiation. mdpi.com When high-energy radiation interacts with biological matter, it generates a cascade of secondary low-energy electrons. mdpi.comnih.gov These electrons can directly interact with biomolecules, leading to DNA strand breaks and other forms of damage. nih.gov
One of the key mechanisms of radiation damage is dissociative electron attachment (DEA), where a low-energy electron is captured by a molecule, forming a transient negative ion that can then fragment. acs.org In the context of DNA, an electron can be captured by a nucleobase like adenine. nih.gov This electron can then be transferred from the nucleobase to the sugar-phosphate backbone, specifically to a dissociative σ* orbital, which can lead to the cleavage of a C–O bond in the phosphate group, resulting in a strand break. nih.govacs.org The efficiency of this damage is significantly reduced if the electron transfer from the nucleobase to the phosphate is restricted, highlighting the central role of the adenine moiety in mediating this type of radiation damage. nih.govacs.org
Besides electrons, adenine also interacts with reactive oxygen species (ROS) such as the hydroxyl radical (•OH), which can be generated during inflammation or by the radiolysis of water. researchgate.netnih.govmdpi.com The •OH radical is highly reactive and can attack adenine in several ways. Theoretical and experimental studies have shown that a major reaction pathway is dehydrogenation, where the radical abstracts a hydrogen atom from adenine, most favorably from the N6 amino group. researchgate.net This process creates an adenine radical, which can undergo further reactions, leading to mutations or DNA lesions. The specific outcomes of these interactions are influenced by the local environment, including the protonation state of the adenine base. researchgate.net
Advanced Analytical Methodologies in Adenine Dihydrochloride Research
Application of High-Resolution Crystallographic Techniques for Precise Structural Dataresearchgate.net
An X-ray analysis of adenine (B156593) hydrochloride revealed that the purine (B94841) molecule is planar. iucr.org The crystal structure is stabilized by a network of hydrogen bonds that link the purine molecule to chloride ions and water molecules. iucr.org Research has established the crystal structure of anhydrous adenine, which crystallizes in the monoclinic space group P21/c. researchgate.net This detailed structural information is vital for understanding the molecule's interactions and for computational modeling studies.
Table 1: Crystallographic Data for Anhydrous Adenine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.891 (3) |
| b (Å) | 22.242 (8) |
| c (Å) | 7.448 (3) |
| β (°) | 113.193 (5) |
| Volume (ų) | 1201.6 (3) |
| Z | 8 |
Data sourced from single-crystal X-ray diffraction studies of anhydrous adenine. researchgate.net
These ultrahigh-resolution structures can reveal subtle yet significant geometric outliers, such as the bending of aromatic rings or non-planar peptide bonds, which may be relevant for ligand binding and conformational changes. nih.gov Polarized reflection spectra of single crystals have also been used to derive absorption spectra, providing evidence for multiple transitions polarized in the molecular plane. aip.org
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Phenomena Studies on Metal Surfacesunifi.it
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying the adsorption of molecules like adenine onto metal surfaces, such as silver and gold, at extremely low concentrations. aip.orgnih.gov SERS provides vibrational information that reveals the orientation and interaction of the adsorbed molecule with the metal substrate. unifi.itacs.orgnih.gov
Studies combining SERS with Density Functional Theory (DFT) calculations have shown that adenine's adsorption configuration can vary depending on the metal surface. On silver colloids, adenine tends to adopt a perpendicular orientation, interacting with the surface via its N7 atom and the exocyclic amino group. acs.org On electrochemically roughened electrodes and vacuum-deposited island films, the orientation becomes progressively more tilted. acs.org On both silver and gold nanoparticle surfaces, a common adsorption configuration involves the N7H tautomer of adenine interacting through both its N3 and N9 sites. researchgate.net
The SERS signal strength and the position of characteristic peaks, such as the ring-breathing mode, are sensitive to experimental conditions like pH. mdpi.comresearchgate.net For instance, the characteristic SERS bands for adenine are observed at 732, 1323, and 1458 cm⁻¹ after the addition of a silver colloid. researchgate.net The pH can influence the charge of the adenine molecule and its competitive adsorption with other ions, affecting the SERS signal. nih.govmdpi.com
Table 2: Characteristic SERS Peaks and Adsorption Orientations of Adenine
| Metal Surface | Adsorption Orientation | Key Interaction Sites | Characteristic SERS Peak (cm⁻¹) |
|---|---|---|---|
| Silver Colloid | Near Perpendicular | N7 and Amino Group | ~732 (Ring-breathing) |
| Silver Electrode | Tilted | N7 and Amino Group | - |
| Silver/Gold Nanoparticles | Tilted | N3 and N9 (of N7H tautomer) | - |
Data compiled from various SERS and DFT studies. researchgate.netacs.orgresearchgate.net
Development of Electrochemical Sensors for Adenine-Related Metabolites (e.g., NADH)researchgate.netmdpi.com
Electrochemical sensors offer a sensitive and rapid means of detecting adenine and its related metabolites, such as Nicotinamide Adenine Dinucleotide (NADH). nih.gov These sensors are critical for monitoring cellular redox states and have potential diagnostic applications. nih.govnih.gov
To improve the sensitivity and selectivity of electrochemical sensors, the working electrode surface is often modified with various nanomaterials. mdpi.com These modifications increase the electroactive surface area and enhance the catalytic activity towards the oxidation of adenine and guanine (B1146940). researchgate.net
Materials used for modification include poly(eriochrome black T), graphene oxide with polyaniline, and indium-doped ceria nanoparticles. researchgate.netvut.cz For example, a glassy carbon electrode (GCE) modified with poly(eriochrome black T) showed excellent electrocatalytic activity for adenine oxidation, with a detection limit of 0.017 μM. researchgate.net Another sensor using a GCE modified with graphene oxide and polyaniline achieved a detection limit of 72 nM for adenine. vut.cz For NADH detection, screen-printed electrodes modified with a redox-active monolayer of 4′-mercapto-N-phenlyquinone diamine have been developed, achieving a limit of detection of 0.49 μM in cell culture media. nih.gov
Table 3: Performance of Modified Electrodes for Adenine Detection
| Electrode Modifier | Linear Range (μM) | Detection Limit (μM) |
|---|---|---|
| Poly(eriochrome black T) | 0.05 - 1.00 | 0.017 |
| Graphene Oxide & Polyaniline | 0.5 - 20 | 0.072 |
| Indium-doped Ceria Nanoparticles | 1.96 - 88.2 | 0.0286 |
Performance data for various modified glassy carbon electrodes used in adenine detection. researchgate.netvut.cz
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely used to study the interactions between DNA and small molecules, including adenine itself or compounds that bind to DNA. ankara.edu.trnih.gov When a small molecule interacts with DNA, changes in the voltammetric signals of the molecule or the DNA bases (guanine and adenine) can be observed. acs.org
These changes, such as a decrease in peak current or a shift in peak potential, indicate the formation of a complex and can be used to determine the mode of interaction (e.g., intercalation or groove binding) and to calculate binding constants. ankara.edu.tracs.org For instance, the oxidation peaks for guanine and adenine occur at approximately +0.98 V and +1.24 V, respectively, at a glassy carbon electrode. nih.gov The binding of a drug can alter these peaks, providing insight into the interaction mechanism. nih.gov Square wave voltammetry (SWV) is another sensitive technique used for this purpose, capable of detecting adenine released from DNA by enzymatic activity. nih.govresearchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Cluster Analysis and Nucleation Studies
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. chromatographyonline.comnih.gov This capability makes IMS-MS particularly valuable for studying the formation and structure of molecular clusters and the initial stages of nucleation. nih.gov
IMS-MS provides insights into the non-covalent assembly of molecules like adenine, which is a critical aspect of understanding crystal growth. nih.gov Studies have used IMS-MS to examine the sizes and shapes of small adenine clusters (from dimers up to 40-mers). nih.gov Research has shown that ions, such as sulfate (B86663), can play a significant role in stabilizing adenine clusters, which are precursors to single crystal formation. nih.gov The technique can help identify critical nucleation sizes, which for adenine has been predicted to be between 8 and 14 molecules, correlating with the unit cell dimensions from crystallographic data. nih.gov This method offers a rapid way to study how different additives affect molecular assembly and the growth of various crystal polymorphs. nih.gov
Q & A
Q. How to chemically characterize adenine dihydrochloride for research applications?
Methodological Answer: Utilize high-performance liquid chromatography (HPLC) with a mixed-mode column (e.g., Primesep 100) and UV detection at 200 nm to analyze purity and retention behavior. Complement with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on characteristic proton shifts in the adenine ring and hydrochloride counterions. Elemental analysis ensures stoichiometric consistency .
Q. What protocols ensure accurate assessment of this compound purity?
Methodological Answer: Validate purity using a Certificate of Analysis (COA) detailing batch-specific metrics (e.g., >99% purity via HPLC). Cross-reference Safety Data Sheets (SDS) for handling guidelines and integrate quality control steps such as mass spectrometry (LC-MS) to detect trace impurities. Replicate analyses across multiple batches reduce variability .
Q. How to design stability studies for this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability testing by exposing samples to controlled stressors (e.g., 40°C/75% relative humidity for 6 months). Monitor degradation via HPLC and compare to baseline COA data. Store aliquots in airtight, desiccated containers to minimize hygroscopic degradation, referencing protocols for similar dihydrochlorides .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Implement SOPs requiring mandatory training on hazard communication (e.g., SDS review), personal protective equipment (PPE), and emergency procedures. Designate a chemical hygiene officer to oversee compliance with storage guidelines (e.g., ventilated cabinets, inert atmospheres) .
Advanced Research Questions
Q. How to resolve contradictions in this compound bioactivity data across studies?
Methodological Answer: Apply MIACARM standards to ensure metadata consistency (e.g., assay conditions, cell lines). Use orthogonal assays (e.g., apoptosis markers, H3K4 methylation) to cross-validate results. Statistically power studies to account for batch-to-batch variability and publish raw datasets for peer scrutiny .
Q. What experimental designs optimize in vivo delivery of this compound for CNS studies?
Methodological Answer: Pre-test blood-brain barrier (BBB) penetration using pharmacokinetic profiling (e.g., LC-MS quantification in cerebrospinal fluid). Include controls for metabolite interference (e.g., CLZ in DREADD studies) and utilize deuterated analogs (e.g., Perphenazine D8) as internal standards to track stability .
Q. How to investigate this compound’s role in epigenetic modulation (e.g., LSD1 inhibition)?
Methodological Answer: Employ chromatin immunoprecipitation (ChIP) to assess histone methylation changes (e.g., H3K4/9). Compare to known LSD1 inhibitors (e.g., Bomedemstat) using dose-response curves and RNA-seq to identify differentially expressed genes. Validate specificity via CRISPR-KO models .
Q. What strategies validate this compound’s interaction with polyamine biosynthesis pathways?
Methodological Answer: Use dansyl chloride derivatization followed by HPLC-fluorescence to quantify polyamine levels (e.g., spermidine, cadaverine) in treated cell lines. Pair with siRNA knockdown of polyamine transporters to isolate adenine-specific effects .
Q. How to address batch variability in this compound’s antioxidant efficacy assays?
Methodological Answer: Standardize antioxidant assays (e.g., DPPH radical scavenging) with reference compounds (e.g., NADH) and normalize results to molar equivalents. Include triplicate technical replicates and report inter-assay coefficients of variation (CV < 15%) .
Q. What methodologies ensure reproducibility in this compound’s apoptotic activity studies?
Methodological Answer: Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 luminescent assays. Pre-treat cells with broad-spectrum efflux pump inhibitors (e.g., PAβN) to mitigate drug resistance artifacts .
Tables for Key Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
